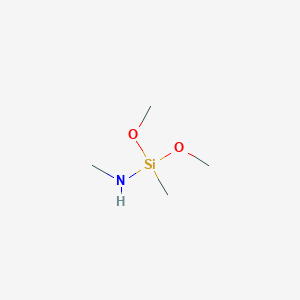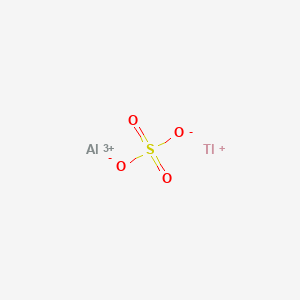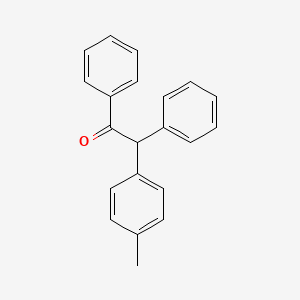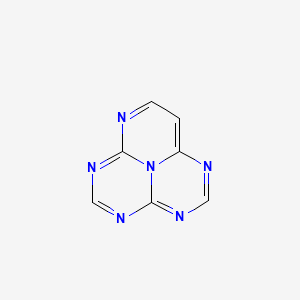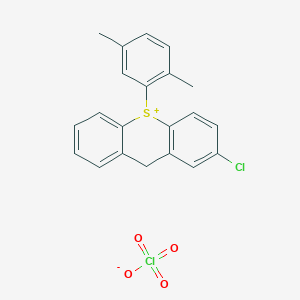
4-Acetamido-3-chlorobenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-3-chlorobenzene-1-sulfonic acid is an organic compound with the molecular formula C8H8ClNO4S. It is a derivative of benzene, featuring an acetamido group, a chlorine atom, and a sulfonic acid group attached to the benzene ring. This compound is of interest due to its diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-chlorobenzene-1-sulfonic acid typically involves the sulfonation of 4-acetamido-3-chlorobenzene. The process begins with the chlorination of acetanilide to introduce the chlorine atom at the meta position. This is followed by sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-3-chlorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonic acid group.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize the acetamido group to form corresponding nitro compounds.
Reduction: Reducing agents can reduce the sulfonic acid group to a sulfonamide.
Substitution: Reagents like sodium hydroxide can facilitate the substitution of the chlorine atom.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, sulfonamide, and other functionalized aromatic compounds .
Applications De Recherche Scientifique
4-Acetamido-3-chlorobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism by which 4-Acetamido-3-chlorobenzene-1-sulfonic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the acetamido group can participate in various biochemical interactions. These interactions can influence enzyme activity, protein folding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzenesulfonic acid: Similar structure but lacks the acetamido group.
4-Acetamidobenzenesulfonic acid: Similar structure but lacks the chlorine atom.
3-Chlorobenzenesulfonic acid: Similar structure but lacks the acetamido group and has the chlorine atom at a different position.
Uniqueness
4-Acetamido-3-chlorobenzene-1-sulfonic acid is unique due to the presence of both the acetamido and chlorine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
55987-87-6 |
|---|---|
Formule moléculaire |
C8H8ClNO4S |
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
4-acetamido-3-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-8-3-2-6(4-7(8)9)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
Clé InChI |
ZLWVSKCGLUUMII-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


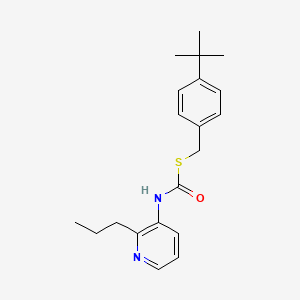

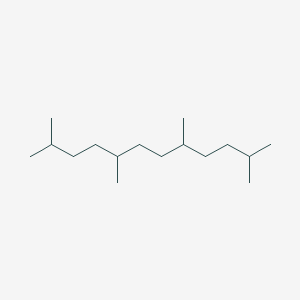
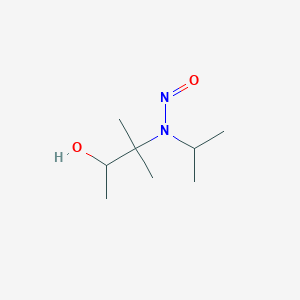
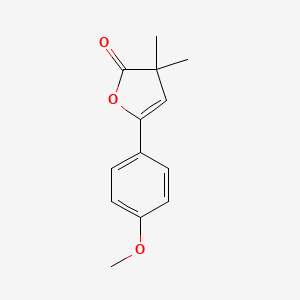
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
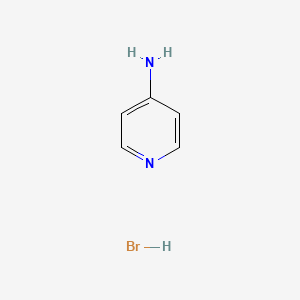
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
